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Compound of Interest

Compound Name: 2-Bromo-4-methylbenzoic acid

Cat. No.: B106845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-4-methylbenzoic acid is a substituted aromatic carboxylic acid with potential

applications in pharmaceutical synthesis and materials science. A thorough understanding of its

molecular structure is paramount for its effective utilization. This technical guide provides a

summary of available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR,

and Mass Spectrometry - MS) for 2-Bromo-4-methylbenzoic acid.

Disclaimer: Publicly available experimental spectroscopic data for 2-Bromo-4-methylbenzoic
acid is limited. Therefore, this guide presents a combination of predicted data, data from a

closely related isomer, and data from a structurally similar compound to provide an illustrative

analysis. All data presented as such is clearly labeled with a disclaimer.

Spectroscopic Data Summary
The following tables summarize the available and illustrative spectroscopic data for 2-Bromo-
4-methylbenzoic acid and its related compounds.

Table 1: Predicted ¹H NMR Data for 2-Bromo-4-
methylbenzoic acid
Disclaimer: The following ¹H NMR data is predicted and has not been experimentally verified.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10-13 Singlet 1H -COOH

~7.8 Doublet 1H Ar-H

~7.4 Doublet 1H Ar-H

~7.2 Singlet 1H Ar-H

~2.4 Singlet 3H -CH₃

Table 2: Predicted ¹³C NMR Data for 2-Bromo-4-
methylbenzoic acid
Disclaimer: The following ¹³C NMR data is predicted and has not been experimentally verified.

Chemical Shift (δ) ppm Assignment

~170 -COOH

~142 Ar-C

~134 Ar-C

~132 Ar-C

~130 Ar-C

~125 Ar-C

~122 Ar-C (C-Br)

~21 -CH₃

Table 3: Illustrative IR Spectroscopy Data (from 4-
methylbenzoic acid)
Disclaimer: The following IR data is for 4-methylbenzoic acid and is provided as an illustrative

example of the expected functional group absorptions. The spectrum for 2-Bromo-4-
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methylbenzoic acid will differ due to the presence of the bromine atom.

Wavenumber (cm⁻¹) Description of Vibration

2500-3300 (broad) O-H stretch (carboxylic acid)

~2920 C-H stretch (methyl)

~1680 C=O stretch (carboxylic acid)

~1600, ~1450 C=C stretch (aromatic)

~1300 C-O stretch

~920 (broad) O-H bend (out-of-plane)

Table 4: Mass Spectrometry Data for 4-Bromo-2-
methylbenzoic acid
Disclaimer: The following mass spectrometry data is for the isomer 4-Bromo-2-methylbenzoic

acid. The fragmentation pattern may differ for 2-Bromo-4-methylbenzoic acid, though the

molecular ion peak will be the same.

m/z Interpretation

214/216
[M]⁺, Molecular ion peak (presence of Br

isotopes)

199/201 [M-CH₃]⁺

171/173 [M-COOH]⁺

135 [M-Br]⁺

91 [C₇H₇]⁺ (tropylium ion)

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound such as 2-Bromo-4-methylbenzoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 2-Bromo-4-methylbenzoic acid.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[1]

Transfer the solution to a 5 mm NMR tube.

If the sample does not fully dissolve, gentle warming or sonication may be applied. If

insolubility persists, a different deuterated solvent should be chosen.

For quantitative analysis, an internal standard may be added.

Instrument Parameters (¹H NMR):

Spectrometer: A 400 MHz or higher field NMR spectrometer.

Pulse Sequence: A standard single-pulse sequence.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

Spectral Width: 0-15 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: A 100 MHz or higher field NMR spectrometer.

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Spectral Width: 0-220 ppm.

Data Processing:

Apply a Fourier transform to the Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., Tetramethylsilane, TMS).

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2-Bromo-4-methylbenzoic acid with approximately

100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

[2]

The mixture should be a fine, homogeneous powder.

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

[2]

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.[2]

Data Acquisition:
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Spectrometer: A benchtop FT-IR spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal)

before running the sample spectrum. The instrument software will automatically ratio the

sample spectrum to the background spectrum to produce the final absorbance or

transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Dissolve a small amount (~1 mg) of 2-Bromo-4-methylbenzoic acid in a volatile organic

solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100

µg/mL.[3]

For carboxylic acids, derivatization (e.g., esterification to the methyl ester) may be

necessary to improve volatility and chromatographic performance.

Filter the sample if any particulate matter is present.

Transfer the solution to a GC autosampler vial.

GC Parameters:

Gas Chromatograph: A system equipped with a capillary column.

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

Injector Temperature: 250-280 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program:
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Initial temperature: 50-100 °C, hold for 1-2 minutes.

Ramp: Increase at a rate of 10-20 °C/min to a final temperature of 250-300 °C.

Final hold: 5-10 minutes.

MS Parameters:

Mass Spectrometer: A quadrupole or ion trap mass analyzer.

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 40-400.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Data Analysis:

Identify the peak corresponding to 2-Bromo-4-methylbenzoic acid (or its derivative) in

the total ion chromatogram (TIC).

Analyze the mass spectrum of the peak to determine the molecular ion and fragmentation

pattern.

Compare the obtained spectrum with a library of mass spectra (e.g., NIST) for

identification.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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